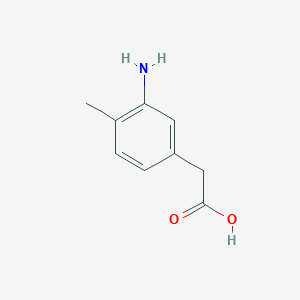

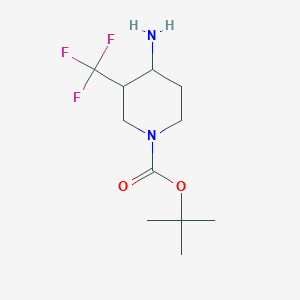

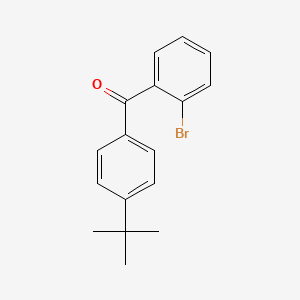

![molecular formula C11H14N2 B1287225 2-Methyl-2-[(4-methylphenyl)amino]propanenitrile CAS No. 101568-43-8](/img/structure/B1287225.png)

2-Methyl-2-[(4-methylphenyl)amino]propanenitrile

Overview

Description

2-Methyl-2-[(4-methylphenyl)amino]propanenitrile is a chemical compound that belongs to the class of organic compounds known as amino nitriles. These compounds contain an amino group attached to a carbon atom which also bears a nitrile group. The structure of the compound suggests potential reactivity typical of nitriles and secondary amines, which can be utilized in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related amino nitrile compounds has been reported using different methods. For instance, 3-amino-2,4-dicarbonitrile-5-methylbiphenyls have been synthesized through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions using the grindstone method, which is noted for its simplicity, efficiency, and environmental friendliness . Although the specific synthesis of 2-Methyl-2-[(4-methylphenyl)amino]propanenitrile is not detailed, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of amino nitriles is characterized by the presence of an amino group and a nitrile group on the same carbon atom. This structure is likely to influence the reactivity and interaction of the compound with other chemical entities. For example, the structure of a related compound, 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile, shows characteristic features of azobenzene derivatives with a twist in the azobenzene frame, which is associated with the nitrobenzene ring . This suggests that the molecular structure of 2-Methyl-2-[(4-methylphenyl)amino]propanenitrile could also exhibit unique geometrical features that may affect its chemical behavior.

Chemical Reactions Analysis

Amino nitriles are versatile building blocks in organic synthesis. They can be used to synthesize various heterocyclic systems, such as imidazole derivatives, oxazoles, and isothiazoles . The amino group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis, reduction, and other transformations. The specific reactivity of 2-Methyl-2-[(4-methylphenyl)amino]propanenitrile would depend on the substituents present on the aromatic ring and the steric and electronic effects they impart.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino nitriles like 2-Methyl-2-[(4-methylphenyl)amino]propanenitrile are influenced by their functional groups. These compounds typically exhibit moderate polarity due to the nitrile group and can engage in hydrogen bonding due to the amino group. The solubility, boiling point, and melting point of such compounds can vary widely depending on the nature of the substituents and the overall molecular structure. The crystal structure of a related host compound, 2,2-di(p-hydroxyphenyl)propane, and its complex with methylhydrazine, for example, shows centrosymmetric cyclic dimeric units stabilized by hydrogen bonding , indicating that similar interactions could be expected for 2-Methyl-2-[(4-methylphenyl)amino]propanenitrile in the solid state.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

2-Methyl-2-[(4-methylphenyl)amino]propanenitrile serves as a precursor for synthesizing various heterocyclic compounds, such as 2-cyanopyrrolidines, which can be obtained from reactions with γ-halocarbonyl compounds. This synthesis route is notable for its ability to produce enantiomerically pure products in certain cases, highlighting its utility in creating compounds with specific chiral properties (Grygorenko et al., 2007). Additionally, 2-arylhydrazononitriles, derived from similar key synthons, have been utilized to generate a wide array of new, uniquely substituted heterocyclic substances. These compounds have demonstrated promising antimicrobial activities against various bacterial strains, showcasing their potential in medicinal chemistry applications (Behbehani et al., 2011).

Organic Light-Emitting Diode (OLED) Materials

Research has explored the use of derivatives of 2-methyl-2-[(4-methylphenyl)amino]propanenitrile in the development of organic light-emitting diode (OLED) materials. For instance, a low molecular weight fluorescent material synthesized from related compounds exhibited efficient solid-state emission and electroluminescence properties. This material's performance was comparable to well-known polymers used in OLEDs, demonstrating its potential as an alternative material for electronic displays and lighting applications (Percino et al., 2019).

Antimicrobial Activities

The synthesis and evaluation of new indole-containing heterocycles, derived from 2-arylhydrazononitriles, have shown significant antimicrobial activities. These compounds were effective against a range of microbial organisms, including Gram-negative and Gram-positive bacteria as well as yeast. Such findings highlight the potential of 2-methyl-2-[(4-methylphenyl)amino]propanenitrile derivatives in developing new antimicrobial agents, which could be crucial in addressing the growing concern of antibiotic resistance (Behbehani et al., 2011).

Synthesis of Imidazolidine Derivatives

The reaction of phenyl isocyanates with 2-amino-2-phenylpropanenitrile has led to the formation of substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, which further undergo transformations to yield substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. These compounds and their derivatives have been characterized, providing valuable insights into the structural and chemical properties of imidazolidine compounds, which are of interest due to their diverse biological activities (Sedlák et al., 2005).

Catalysis and Polymerization Applications

Group 10 metal complexes, incorporating aminopyridinato ligands derived from 2-methyl-2-[(4-methylphenyl)amino]propanenitrile, have shown potential as catalysts for aryl-Cl activation and hydrosilane polymerization. These complexes have demonstrated efficiency in Suzuki cross-coupling reactions, offering a phosphine-free catalysis system. Their application extends to the polymerization of silanes, suggesting their utility in materials science for synthesizing novel polymeric materials (Deeken et al., 2006).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name |

2-methyl-2-(4-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYLXQINAHJFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611539 | |

| Record name | 2-Methyl-2-(4-methylanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101568-43-8 | |

| Record name | 2-Methyl-2-(4-methylanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[(4-methylphenyl)amino]propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)